molecular formula C25H23NO5 B11377816 2,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one

2,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11377816
M. Wt: 417.5 g/mol
InChI Key: NORVBHAZZYEYFQ-UHFFFAOYSA-N
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Description

2,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core, substituted with various functional groups such as dimethyl, morpholinyl, oxoethyl, and phenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted phenols and aldehydes under acidic or basic conditions.

    Introduction of the dimethyl groups: This step may involve alkylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the morpholinyl group: This can be done through nucleophilic substitution reactions where a morpholine derivative is introduced.

    Addition of the oxoethyl group: This step may involve acylation reactions using reagents like acetic anhydride or acetyl chloride.

    Introduction of the phenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions using benzene or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and its furochromene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

2,5-dimethyl-6-(2-morpholin-4-yl-2-oxoethyl)-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H23NO5/c1-15-18-12-20-22(30-16(2)24(20)17-6-4-3-5-7-17)14-21(18)31-25(28)19(15)13-23(27)26-8-10-29-11-9-26/h3-7,12,14H,8-11,13H2,1-2H3

InChI Key

NORVBHAZZYEYFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)N5CCOCC5

Origin of Product

United States

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